molecular formula C6H5ClN4S2 B3034048 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole CAS No. 134796-35-3

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B3034048
CAS No.: 134796-35-3
M. Wt: 232.7 g/mol
InChI Key: DGJCDHZQSZQKPP-UHFFFAOYSA-N
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Description

3-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanyl-linked 2-chloro-1,3-thiazole moiety. This structural motif places it within a broader class of 1,2,4-triazole derivatives known for diverse biological activities, including herbicidal, insecticidal, antifungal, and anticancer properties . The 1,2,4-triazole ring system is metabolically stable and facilitates hydrogen bonding, enhancing interactions with biological targets . The 2-chloro-thiazole substituent likely improves lipophilicity and target specificity, as chloroaromatic groups are common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2-chloro-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S2/c7-5-8-1-4(13-5)2-12-6-9-3-10-11-6/h1,3H,2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJCDHZQSZQKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200554
Record name 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134796-35-3
Record name 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134796-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 2-chloro-1,3-thiazole with a suitable sulfanyl-triazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to temperatures around 70-80°C to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted triazole derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities attributed to its structural components:

  • Antimicrobial Properties : Compounds with triazole and thiazole rings are known for their effectiveness against various bacterial strains and fungi.
  • Anticancer Activity : Research indicates potential anticancer effects due to the ability to inhibit specific enzymes involved in tumor growth.
  • Antiviral Effects : Preliminary studies suggest efficacy against certain viral infections by interfering with viral replication mechanisms.

Table 1: Biological Activities of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits tumor growth through enzyme inhibition
AntiviralPotentially interferes with viral replication
AntioxidantExhibits properties that reduce oxidative stress

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against Candida albicans. The compound demonstrated significant inhibition of fungal growth at low concentrations compared to standard antifungal agents.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound in human cancer cell lines. The results indicated that it induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized in Table 1.

Compound Name Substituents on 1,2,4-Triazole Core Key Structural Differences Biological Activity/Application Reference ID
3-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole - 2-Chloro-thiazole via sulfanyl linker Reference compound Potential agrochemical/pharmaceutical use
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole - 4-Chlorophenyl, 4-methylphenyl, trifluoromethylbenzyl groups Bulky aryl substituents; trifluoromethyl group Not explicitly stated; likely antimicrobial
3-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one - Thiadiazole instead of thiazole; triazolone ring Thiadiazole ring; ketone functionality Unspecified; structural similarity to agrochemicals
2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-sulfanyl}-1-aryl ethanones - Dual triazole systems; aryl ethanone groups Bistriazole structure; ketone substituents Moderate fungicidal activity
N’-(Substituted-benzylidene)-1-(2-(4-oxoquinazolin-3-yl)ethyl)-1H-1,2,4-triazole-3-carbohydrazides - Quinazolinone-linked carbohydrazide Extended conjugation via quinazolinone High inhibition against plant pathogens

Key Observations :

  • Chloroheterocyclic Substitutions: The presence of chloro-thiazole (target compound) vs. chloro-thiadiazole () alters electronic properties.
  • Sulfanyl Linkers : Common in agrochemicals (e.g., ), sulfanyl groups improve membrane permeability and metabolic stability .
  • Aryl vs. Heteroaryl Substituents : Bulky aryl groups () may reduce solubility but improve target affinity, whereas heteroaryl systems (e.g., thiazole) balance lipophilicity and reactivity .

Mechanistic Insights :

  • The target compound’s 2-chloro-thiazole group may inhibit acetolactate synthase (ALS), a common target in herbicides .
  • Quinazolinone hybrids () disrupt bacterial membrane integrity via extended π-conjugation .
  • Triazolothiadiazines () inhibit kinase pathways in cancer cells .

Biological Activity

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound notable for its structural features, which include both thiazole and triazole rings. These rings are integral to its diverse biological activities, making it a significant compound in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The presence of the triazole and thiazole moieties allows it to participate in multiple biochemical pathways, leading to a broad spectrum of pharmacological effects.

Pharmacological Profile

Research indicates that compounds containing triazole and thiazole rings exhibit various biological activities including:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Anticancer : Inhibitory effects on tumor growth.
  • Antioxidant : Neutralizing free radicals.
  • Anti-inflammatory : Reducing inflammation in tissues.
  • Antiviral : Inhibiting viral replication.

Table 1: Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntifungalInhibits growth of various fungal strains.
AnticancerShows potential in inhibiting cancer cell proliferation.
AntioxidantProtects cells from oxidative stress.
Anti-inflammatoryReduces inflammation markers in biological assays.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the agar disc-diffusion method. The results demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 32 µg/mL depending on the strain tested .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, the compound interacts with specific enzymes and proteins involved in cellular signaling pathways. This interaction can lead to enzyme inhibition or activation, altering cellular metabolism and gene expression patterns that contribute to its therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest high solubility in water and favorable absorption characteristics. These properties enhance its potential for therapeutic applications by ensuring adequate bioavailability upon administration .

Q & A

Q. What are the optimal synthetic routes for 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential steps:

Triazole Core Formation : Cyclization reactions (e.g., Huisgen cycloaddition or thiourea cyclization) to construct the 1,2,4-triazole ring .

Sulfanyl Group Introduction : Nucleophilic substitution between a thiol-containing intermediate and 2-chloro-1,3-thiazol-5-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Factors :

  • Temperature : Elevated temperatures (60–80°C) improve substitution efficiency but may promote side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reaction rates in biphasic systems .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the triazole (δ 8.1–8.5 ppm for NH protons) and thiazole (δ 6.8–7.2 ppm for aromatic protons) moieties. Chlorine substituents deshield adjacent protons .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities. Electrospray ionization (ESI) is preferred for polar heterocycles .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, S percentages .
  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ if unoxidized) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against specific enzyme targets?

Methodological Answer:

Target Selection : Prioritize enzymes with known triazole/thiazole interactions (e.g., cytochrome P450, kinases) .

Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro (MMFF94 force field) and assign partial charges .

Docking Workflow :

  • Use AutoDock Vina or Schrödinger’s Glide to dock the ligand into the target’s active site.
  • Validate the protocol with co-crystallized ligands (RMSD < 2.0 Å) .

Analysis : Binding affinity (ΔG), hydrogen bonding (e.g., triazole N-atoms with catalytic residues), and hydrophobic interactions (thiazole ring) correlate with inhibitory potential .

Q. What strategies resolve data contradictions between crystallographic and spectroscopic analyses of this compound’s structure?

Methodological Answer:

  • Crystallographic Validation : Use SHELXL for refinement, ensuring R-factor convergence (<5%). Check for disorder in the thiazole or triazole rings, which may cause mismatched bond lengths .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09, B3LYP/6-31G**) to identify conformational discrepancies .
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR or Raman spectroscopy to resolve ambiguities in sulfur hybridization (e.g., sulfanyl vs. sulfoxide) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substitution Patterns : Modify the thiazole’s 2-chloro group to assess impact on bioavailability. Fluorine or methyl groups may enhance metabolic stability .
  • Bioisosteric Replacement : Replace the sulfanyl linker with sulfone or methylene groups to evaluate potency shifts in enzyme inhibition assays .
  • ADME Profiling : Use SwissADME to predict logP (optimal range: 2–3), blood-brain barrier permeability, and cytochrome P450 interactions. Adjust lipophilicity via alkyl chain variations .

Q. What computational methods validate the electronic effects of the sulfanyl-thiazole linkage on reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT to predict sites for electrophilic/nucleophilic attacks. The sulfanyl group lowers LUMO energy, enhancing electron-deficient thiazole reactivity .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO to assess stability of the sulfanyl linkage under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
Reactant of Route 2
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole

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